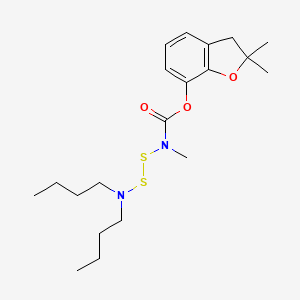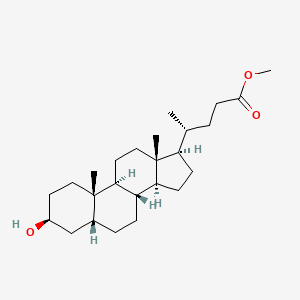
3beta-Hydroxy-5beta-cholan-24-oic acid Methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3beta,5beta)-3-hydroxycholan-24-oate is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a methyl ester of a hydroxycholan, which is a type of bile acid. Bile acids are synthesized in the liver from cholesterol and play a significant role in the emulsification of dietary fats.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3beta,5beta)-3-hydroxycholan-24-oate typically involves the esterification of the corresponding bile acid. The process begins with the isolation of the bile acid, followed by its conversion to the methyl ester using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of Methyl (3beta,5beta)-3-hydroxycholan-24-oate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Methyl (3beta,5beta)-3-hydroxycholan-24-oate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Methyl (3beta,5beta)-3-hydroxycholan-24-oate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in the metabolism and transport of bile acids.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and disorders related to bile acid metabolism.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of Methyl (3beta,5beta)-3-hydroxycholan-24-oate involves its interaction with bile acid receptors and transporters. It is absorbed in the intestine and transported to the liver, where it is involved in the emulsification and absorption of dietary fats. The compound acts by binding to specific receptors, such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and transport.
相似化合物的比较
Similar Compounds
Cholic acid: Another bile acid with similar properties but different functional groups.
Chenodeoxycholic acid: A bile acid with two hydroxyl groups.
Deoxycholic acid: A bile acid with one less hydroxyl group compared to cholic acid.
Uniqueness
Methyl (3beta,5beta)-3-hydroxycholan-24-oate is unique due to its specific esterified form, which affects its solubility and reactivity. This esterification can influence its absorption and metabolism compared to other bile acids.
属性
CAS 编号 |
5405-42-5 |
|---|---|
分子式 |
C25H42O3 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
methyl (4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3/t16-,17-,18+,19+,20-,21+,22+,24+,25-/m1/s1 |
InChI 键 |
YXZVCZUDUJEPPK-ARCWCCGYSA-N |
手性 SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C |
规范 SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


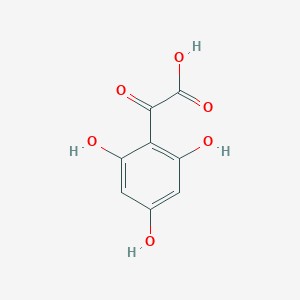
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)

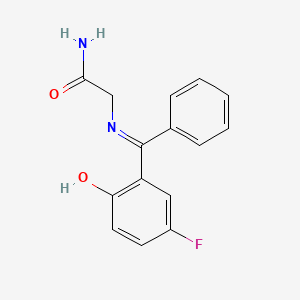
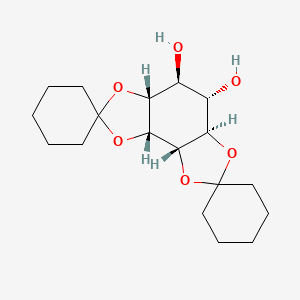
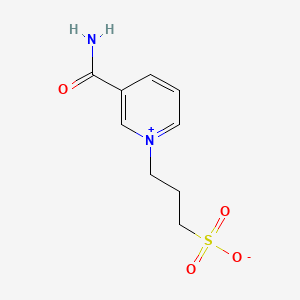
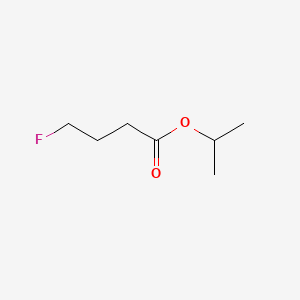

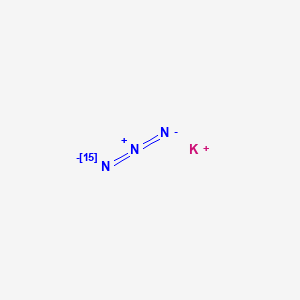
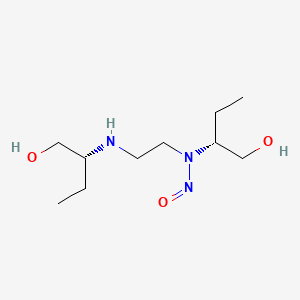
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
